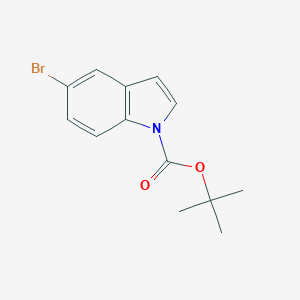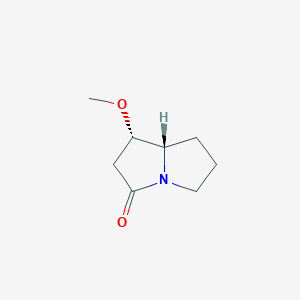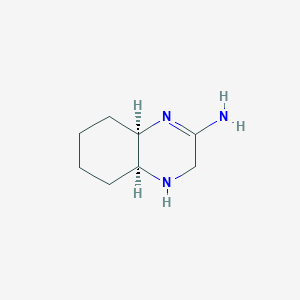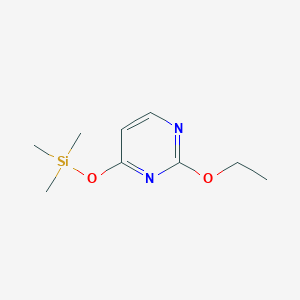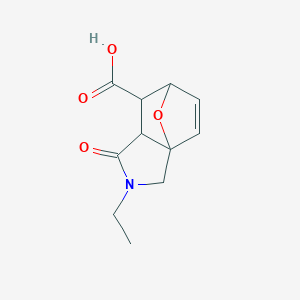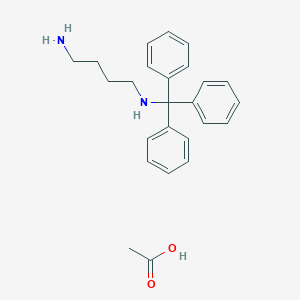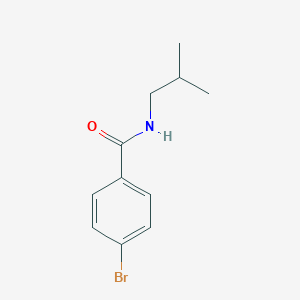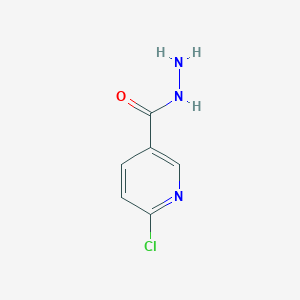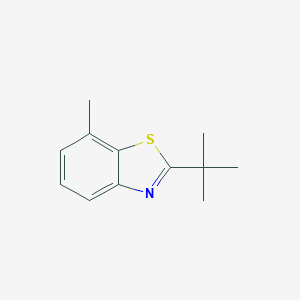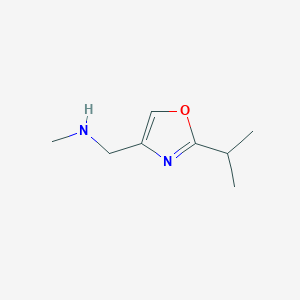
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a chemical compound that has diverse applications in scientific research. It is an organic molecule that belongs to the class of amines and is characterized by its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is not fully understood. However, it is known to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. Activation of the α7nAChR by 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which modulate various physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has diverse biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. It also exhibits neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has several advantages and limitations for lab experiments. One of its main advantages is its selectivity for the α7nAChR, which allows for the specific investigation of this receptor's function. It also has a high affinity for the receptor, which makes it an ideal research tool for studying the receptor's pharmacology. However, its limited solubility in water and other common solvents can pose a challenge in experimental design. Additionally, its high cost and complex synthesis method can limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of the α7nAChR and its role in various pathological processes. Finally, the development of new synthetic methods and analogs of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine could provide new insights into its pharmacology and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a unique chemical compound with diverse applications in scientific research. Its selectivity for the α7nAChR makes it an ideal research tool for investigating the function of this receptor and its role in various physiological and pathological processes. Despite its limitations, it has the potential to provide new insights into the development of new drugs for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has various applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is used as a research tool to investigate the function of different neurotransmitter receptors and their role in various physiological processes. It is also used as a pharmacological agent to study the effects of drugs on the central nervous system. Additionally, it is used in medicinal chemistry to develop new drugs for the treatment of various neurological disorders.
Propiedades
Número CAS |
162739-94-8 |
|---|---|
Nombre del producto |
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N-methyl-1-(2-propan-2-yl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 |
Clave InChI |
QXQDZYDKVWYMQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CO1)CNC |
SMILES canónico |
CC(C)C1=NC(=CO1)CNC |
Sinónimos |
4-Oxazolemethanamine,N-methyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

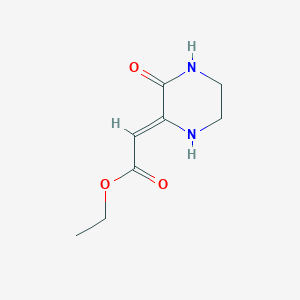
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)

